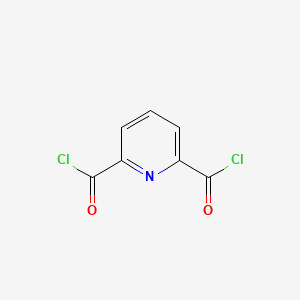
2,6-Pyridinedicarbonyl dichloride
Cat. No. B1361049
Key on ui cas rn:
3739-94-4
M. Wt: 204.01 g/mol
InChI Key: GWHOGODUVLQCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05767276
Procedure details


MeLi in ether (185 ml, 259 mmol) was added over one hour into the cooled (-78° C.) suspension of CuI (I) (47.5 g, 249 mmol) in ether (100 ml) and THF (300 ml). The resulting yellow suspension was slowly warmed up to -20° C. over about one hour, then cooled to -78° C. again. 2,6-pyridinedicarboxylic acid dichloride (Example 22, 19.1 g, 93.6 mmol) in THF (100 ml) was added over 30 minutes. The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours and then hydrolyzed with saturated NH4Cl--H2 O. After warmed up to room temperature, the color of the aqueous phase changed from light orange to blue. The mixture was filtered through Celite, and washed consecutively with ether and CH2Cl2. The organic phase was separated off. The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml). The combined organic solutions were dried over Na2SO4, and then filtered. After removal of solvents, the residue was subjected to chromatography on a silica gel column, eluted with hexane/AcOEt (16:1), giving white or pale yellow solid. Yield: 14.2 g (93%). 1H-NMR (CDCl3): dH=8.18 (d, 3J(HH)=7.7 Hz, 2 H, H3,5), 7.96 (dd, 3J(HH)=8,2 and 7.3 Hz, 1 H, H4), 2.76 (s, 6 H, CH3). 13C-NMR (CDCl3): dC=199.17 (C=O), 152.46 (C2,6), 137.74 (C4), 124.51 (C3,5), 25.32 (CH3).




[Compound]
Name
NH4Cl-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
CuI
Quantity
47.5 g
Type
catalyst
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[Li][CH3:2].[N:3]1[C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1C(Cl)=O.CC[O:17][CH2:18][CH3:19]>C1COCC1.[Cu]I>[C:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([C:18](=[O:17])[CH3:19])[N:3]=1)(=[O:10])[CH3:2]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
19.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
NH4Cl-
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78° C. again
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After warmed up to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed consecutively with ether and CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvents
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with hexane/AcOEt (16:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving white
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
